molecular formula C25H26N2O3 B6039371 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine

1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine

Cat. No. B6039371
M. Wt: 402.5 g/mol
InChI Key: DORUCTWNQVTEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine, also known as BPP, is a compound that belongs to the piperazine family. It is a synthetic compound that has been studied for its potential use in scientific research. BPP has been found to have a unique mechanism of action, which makes it a promising compound for future research.

Mechanism of Action

1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has a unique mechanism of action that involves the modulation of serotonin and dopamine receptors. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has been found to have an affinity for the serotonin receptor, which leads to the activation of the receptor. This activation leads to an increase in the release of serotonin, which is involved in the regulation of mood, appetite, and sleep. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has also been found to have an affinity for the dopamine receptor, which leads to the activation of the receptor. This activation leads to an increase in the release of dopamine, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has been found to have a number of biochemical and physiological effects. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has been found to increase the release of serotonin and dopamine, which can lead to an improvement in mood, appetite, and sleep. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has also been found to increase the release of dopamine, which can lead to an improvement in movement, motivation, and reward.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has a number of advantages and limitations for lab experiments. One advantage of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine is that it has a unique mechanism of action, which makes it a promising compound for future research. Another advantage of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine is that it has been found to have an affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, sleep, movement, motivation, and reward. One limitation of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine is that it has not been extensively studied, which means that there may be unknown side effects or limitations to its use.

Future Directions

There are a number of future directions for research on 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine. One direction is to study the effects of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine on specific serotonin and dopamine receptors. Another direction is to study the effects of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine on different animal models. A third direction is to study the long-term effects of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine on biochemical and physiological processes. A fourth direction is to study the effects of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine on human subjects. A fifth direction is to study the potential therapeutic uses of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine in the treatment of mood disorders, movement disorders, and addiction disorders.
Conclusion:
In conclusion, 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine is a synthetic compound that has been studied for its potential use in scientific research. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has a unique mechanism of action that involves the modulation of serotonin and dopamine receptors. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has been found to have a number of biochemical and physiological effects, including an improvement in mood, appetite, sleep, movement, motivation, and reward. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine involves a series of chemical reactions. The first step involves the reaction between 4-methoxybenzoic acid and benzyl bromide, which leads to the formation of 4-methoxybenzyl benzoate. The next step involves the reaction between 4-methoxybenzyl benzoate and 4-chloropiperazine, which leads to the formation of 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine.

Scientific Research Applications

1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has been studied for its potential use in scientific research. It has been found to have a unique mechanism of action, which makes it a promising compound for future research. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has been found to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. 1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine has also been found to have an affinity for the dopamine receptor, which is involved in the regulation of movement, motivation, and reward.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-29-23-11-7-21(8-12-23)25(28)27-17-15-26(16-18-27)22-9-13-24(14-10-22)30-19-20-5-3-2-4-6-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUCTWNQVTEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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